3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine is a triazole derivative featuring a sulfur-linked 2-fluorobenzyl group at position 3, a propyl chain at position 5, and an amine substituent at position 2. The triazole core is a versatile heterocycle known for its stability and pharmacological relevance. The propyl chain adds hydrophobic character, which could modulate solubility and binding interactions.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-2-5-11-15-16-12(17(11)14)18-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBOHCFZHRQXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide. This intermediate is then reacted with 3-propyl-1,2,4-triazole-4-amine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorophenyl group can result in various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, triazole derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa due to their ability to interfere with microbial cell wall synthesis .
Case Study:
In a study focusing on the synthesis and evaluation of new triazole compounds, 3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine was found to possess moderate antibacterial activity against several tested strains. The structural features of the triazole ring contribute to its interaction with biological receptors, enhancing its antimicrobial efficacy .
Antifungal Properties
Triazoles are well-known for their antifungal activities. The compound has been investigated for its potential as an antifungal agent, particularly in the treatment of infections caused by fungi such as Candida species. The mechanism often involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Research Findings:
In laboratory settings, derivatives similar to this compound have demonstrated promising results in inhibiting fungal growth, suggesting that this compound could be developed into a therapeutic agent for fungal infections .
Anticancer Activity
Emerging research indicates that 1,2,4-triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound has been studied for its potential effects in various cancer models.
Example:
A recent study reported that certain triazole derivatives showed cytotoxic effects against cancer cell lines by promoting apoptotic pathways and inhibiting tumor growth . This positions this compound as a candidate for further anticancer drug development.
Corrosion Inhibition
Triazoles are also recognized for their role as corrosion inhibitors in industrial applications. The presence of sulfur and nitrogen atoms in the structure enhances the compound's ability to form protective layers on metal surfaces.
Application Insight:
Research has indicated that triazole compounds can effectively reduce corrosion rates in mild steel when used in aqueous environments . This application is particularly relevant in industries where metal integrity is critical.
Agrochemical Potential
The biological activity of triazoles extends into agricultural applications as well. Compounds like this compound may be explored for use as fungicides or herbicides due to their ability to disrupt metabolic pathways in target organisms.
Mechanism of Action
The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazole Derivatives
Key Observations :
- Molecular Weight : The target compound (251.3 g/mol) is lighter than oxadiazole-thiazole hybrids (375–389 g/mol) but comparable to simpler triazole-thiol derivatives (277–325 g/mol) .
- Substituent Effects : The 2-fluorophenyl group in the target compound may increase lipophilicity compared to methylphenyl (7c) or chlorophenyl groups . The propyl chain offers intermediate hydrophobicity relative to longer alkyl or aromatic substituents.
- Spectral Data : While IR and NMR data for the target compound are unavailable, analogs show characteristic peaks for C=O (1670 cm⁻¹) and aromatic protons (δ 6.8–7.4 ppm), suggesting similar methodologies could validate its structure .
Key Insights :
- The sulfanyl group in the target compound may confer metabolic stability, as seen in S-alkyl triazole thiols .
- Fluorine substitution could enhance blood-brain barrier penetration or receptor affinity, though this requires validation.
- Agricultural applications are plausible, as triazole-thiones promote plant growth , but the amine group in the target compound may shift its bioactivity toward pharmaceutical uses.
Biological Activity
3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the triazole class, which has garnered interest for its potential biological activities. The compound features a triazole ring, a fluorophenyl group, and a propyl chain, making it a unique candidate for various pharmacological applications.
- Molecular Formula : C12H15FN4S
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety is known for its role in inhibiting fungal growth and has been shown to possess anticancer properties by inducing apoptosis in cancer cells. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, potentially improving therapeutic efficacy .
Anticancer Activity
Recent studies have evaluated the anticancer potential of various triazole derivatives, including compounds similar to this compound. For instance, derivatives with similar scaffolds demonstrated significant cytotoxic effects against multiple cancer cell lines. The XTT assay revealed that these compounds could effectively inhibit cell proliferation in human leukemia (CEM) and cervical carcinoma (HeLa) cells .
Antimicrobial Activity
Triazole derivatives are recognized for their antibacterial properties. Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies indicate that the inclusion of specific substituents on the triazole ring can enhance antibacterial activity significantly. For example, compounds with a benzyl group at the 4-position have exhibited superior potency compared to their parent structures .
Case Study 1: Anticancer Evaluation
A study synthesized several triazole derivatives and assessed their anticancer activity against a panel of cell lines using the XTT assay. Among these compounds, those containing a 3-amino-1,2,4-triazole core exhibited significant antiproliferative effects. Notably, the compound with a 3-bromophenylamino moiety showed enhanced activity across multiple tested lines .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several triazole derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole structure could lead to compounds with MIC values comparable to established antibiotics like ciprofloxacin .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or substitution reactions at the triazole sulfur atom. For analogous compounds, a two-step procedure is common:
Formation of the triazole core : Reacting thiocarbohydrazide with a propyl-substituted carbonyl compound under acidic conditions.
Sulfanyl group introduction : Using nucleophilic substitution with (2-fluorophenyl)methyl thiol or a disulfide intermediate.
Key optimization parameters include:
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: A combination of spectroscopic and spectrometric methods is recommended:
Q. How can solubility and stability profiles be systematically evaluated for this compound?
Methodological Answer:
- Solubility : Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C, quantified via UV-Vis spectroscopy .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting electronic properties and bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations .
- ADME Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Analysis : Establish IC50/EC50 values across multiple assays (e.g., MIC for antimicrobial, MTT for cytotoxicity) .
- Selectivity Index (SI) : Calculate SI = IC50(normal cells)/IC50(target cells) to differentiate therapeutic vs. toxic effects .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target pathways .
Q. What strategies are effective for resolving crystallographic disorder in X-ray structures of triazole derivatives?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion .
- Refinement : Use SHELXL for disorder modeling. Split positions for overlapping atoms and apply restraints (e.g., SIMU, DELU) .
- Validation : Check Rfree and residual density maps. Cross-validate with Hirshfeld surface analysis .
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-modified triazoles?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3- or 4-fluoro isomers, alkyl chain length).
- Biological Assays : Test against target proteins (e.g., kinases) to correlate substituent effects with activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic field data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
